7-Aminodesacetoxycephalosporanic acid

Catalog No.
S584505
CAS No.
22252-43-3
M.F
C8H10N2O3S
M. Wt
214.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
7-Aminodesacetoxycephalosporanic acid

CAS Number

22252-43-3

Product Name

7-Aminodesacetoxycephalosporanic acid

IUPAC Name

(6R,7R)-7-amino-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

Molecular Formula

C8H10N2O3S

Molecular Weight

214.24 g/mol

InChI

InChI=1S/C8H10N2O3S/c1-3-2-14-7-4(9)6(11)10(7)5(3)8(12)13/h4,7H,2,9H2,1H3,(H,12,13)/t4-,7-/m1/s1

InChI Key

NVIAYEIXYQCDAN-CLZZGJSISA-N

SMILES

CC1=C(N2C(C(C2=O)N)SC1)C(=O)O

Synonyms

6R,7R)-7-Amino-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid; 7-Amino-3-deacetoxycephalosporanic Acid; Deacetoxycephalosporanic Acid; 7-ADCA;

Canonical SMILES

CC1=C(N2C(C(C2=O)N)SC1)C(=O)O

Isomeric SMILES

CC1=C(N2[C@@H]([C@@H](C2=O)N)SC1)C(=O)O

Synthesis of Cephalosporins

7-Aminodesacetoxycephalosporanic acid (7-ADCA) is a key intermediate in the semi-synthetic production of cephalosporin antibiotics. [, ] These antibiotics are a class of beta-lactam drugs widely used to treat bacterial infections. 7-ADCA is obtained through enzymatic deacylation of penicillin G, a naturally occurring antibiotic produced by the fungus Penicillium chrysogenum. [] This process avoids the use of harsh chemicals, making it a more environmentally friendly method compared to traditional chemical deacylation techniques. []

Studies on Antibacterial Activity

While 7-ADCA itself does not possess significant antibacterial activity, it can be chemically modified to generate various semi-synthetic cephalosporins with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. [, ] Research on 7-ADCA and its derivatives continues to explore the development of novel cephalosporins with improved potency, expanded activity spectrum, and enhanced resistance profiles against bacteria that have become resistant to existing antibiotics. []

Bioconversion Studies

7-ADCA has also been used in bioconversion studies aimed at developing new and efficient methods for the production of cephalosporins. These studies explore the use of enzymes or microbial cultures to convert 7-ADCA into valuable cephalosporin derivatives. [] This approach offers a sustainable and potentially cost-effective alternative to traditional chemical synthesis methods.

7-Aminodesacetoxycephalosporanic acid is a significant compound in the field of antibiotics, primarily recognized as a metabolite of Cephalexin. Its chemical structure is characterized by the molecular formula C8H10N2O3SC_8H_{10}N_2O_3S and a molecular weight of approximately 214.24 g/mol. The compound features a bicyclic thiazolidine ring, which is crucial for its biological activity as it mimics the structure of natural penicillins and cephalosporins, allowing it to inhibit bacterial cell wall synthesis effectively .

, primarily involving acylation and hydrolysis. It can undergo transformations to yield different cephalosporin derivatives through reactions with various acylating agents. The compound's reactivity is attributed to its amino and carboxylic acid functional groups, which can form amides or esters under appropriate conditions. Additionally, it can be hydrolyzed to yield other biologically active compounds .

The primary biological activity of 7-Aminodesacetoxycephalosporanic acid lies in its role as a potent inhibitor of bacterial cell wall synthesis. It targets penicillin-binding proteins, which are essential for maintaining the structural integrity of bacterial cell walls. This inhibition leads to bacterial lysis and death, making it effective against a broad spectrum of Gram-positive and some Gram-negative bacteria. Its efficacy is particularly noted in the context of antibiotic resistance, where it serves as a precursor for developing new cephalosporins that can overcome resistant strains .

7-Aminodesacetoxycephalosporanic acid can be synthesized through several methods:

  • Bioconversion: This method involves the enzymatic conversion of penicillin derivatives to 7-Aminodesacetoxycephalosporanic acid using specific enzymes such as amidases.
  • Chemical Synthesis: Traditional synthetic routes may involve multi-step processes starting from simpler precursors, including the modification of existing cephalosporin structures.
  • Semi-synthetic Pathways: Derivatives of natural cephalosporins can be chemically modified to produce 7-Aminodesacetoxycephalosporanic acid, enhancing yields and purity .

The applications of 7-Aminodesacetoxycephalosporanic acid are diverse:

  • Antibiotic Development: It serves as a key intermediate in the synthesis of semisynthetic cephalosporins, which are widely used in clinical settings.
  • Bioconversion Studies: The compound is utilized in research to explore enzymatic pathways and mechanisms involved in antibiotic metabolism.
  • Pharmaceutical Research: It acts as a reference standard in pharmaceutical testing for quality control and drug formulation processes .

Several compounds share structural similarities with 7-Aminodesacetoxycephalosporanic acid. Below is a comparison highlighting its uniqueness:

Compound NameStructure SimilarityUnique Features
CephalexinHighFirst-generation cephalosporin
7-Aminocephalosporanic acidModerateDirect precursor for more potent derivatives
CefaclorModerateSecond-generation cephalosporin with broader spectrum
CeftriaxoneLowThird-generation with enhanced stability
Penicillin GHighNatural antibiotic with different ring structure

7-Aminodesacetoxycephalosporanic acid stands out due to its specific role as a metabolite and precursor in antibiotic synthesis, making it essential for developing new treatments against resistant bacterial strains .

The discovery of 7-ADCA is intertwined with the broader history of cephalosporins. In 1945, Giuseppe Brotzu isolated Acremonium chrysogenum (formerly Cephalosporium acremonium) from a Sardinian sewage outfall, identifying its antibiotic properties against Salmonella typhi . By 1953, cephalosporin C—a natural precursor to 7-ADCA—was isolated at Oxford University, revealing a β-lactam structure resistant to penicillinases . However, cephalosporin C’s low potency spurred efforts to derivatize its core.

The chemical deacylation of cephalosporin C yielded 7-aminocephalosporanic acid (7-ACA), but its structural complexity limited scalability. In contrast, 7-ADCA emerged as a simpler intermediate through the enzymatic expansion of penicillin derivatives, notably penicillin G or V, into deacetoxycephalosporin C (DAOC), followed by deacylation . This breakthrough, achieved in the 1960s, enabled cost-effective mass production of oral cephalosporins, revolutionizing antibiotic therapy .

Molecular Structure and Formula

7-Aminodesacetoxycephalosporanic acid is a cephem monocarboxylic acid derivative characterized by its beta-lactam ring structure fused to a dihydrothiazine ring [1]. The compound possesses the molecular formula C₈H₁₀N₂O₃S with a molecular weight of 214.24 g/mol [1] [2] [3]. The International Union of Pure and Applied Chemistry name for this compound is (6R,7R)-7-amino-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid [1] [4].

The structural framework of 7-aminodesacetoxycephalosporanic acid is based on the cephalosporanic acid core structure, with specific modifications that distinguish it from other cephalosporin intermediates [1]. The molecule contains a four-membered beta-lactam ring fused to a six-membered dihydrothiazine ring, forming the characteristic bicyclic structure [7]. The presence of an amino group at the C-7 position and a carboxylic acid group at the C-4 position are essential structural features [2] [4].

Chemical IdentifierValue
Molecular FormulaC₈H₁₀N₂O₃S
Molecular Weight214.24 g/mol
IUPAC Name(6R,7R)-7-amino-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
CAS Number22252-43-3
SMILESCC1=C(N2C@HC@HC2=O)C(O)=O
InChI KeyNVIAYEIXYQCDAN-CLZZGJSISA-N

Stereochemistry and Absolute Configuration

The stereochemistry of 7-aminodesacetoxycephalosporanic acid is defined by two chiral centers located at the C-6 and C-7 positions of the bicyclic ring system [1] [4]. The absolute configuration of these stereogenic centers is designated as (6R,7R), indicating the specific three-dimensional arrangement of substituents around each chiral carbon atom [1] [7].

The compound exhibits optical activity with a specific rotation [α]₂₅ᴰ ranging from +100° to +107° when measured in 1 mol/L hydrochloric acid at a concentration of 1 g/100 mL [3] [12]. This positive optical rotation confirms the presence of chiral centers and provides a characteristic physical property for compound identification and purity assessment [3].

The stereochemical integrity of 7-aminodesacetoxycephalosporanic acid is crucial for its biological activity, as the specific (6R,7R) configuration is required for proper interaction with target enzymes [7]. The maintenance of this stereochemistry during synthesis and purification processes is essential for preserving the compound's intended pharmaceutical properties [29].

Physico-chemical Characteristics

Solubility Profile and Parameters

7-Aminodesacetoxycephalosporanic acid exhibits limited solubility in water, characterized as partially soluble under standard conditions [4]. The compound demonstrates enhanced solubility in basic aqueous solutions, with a reported solubility of 50 mg/mL in 1 molar ammonium hydroxide [3] [4]. In organic solvents, the compound shows sparingly soluble characteristics in dimethyl sulfoxide [4].

The solubility behavior of 7-aminodesacetoxycephalosporanic acid is significantly influenced by pH conditions due to its zwitterionic nature [16] [17]. The minimum solubility of the zwitterionic form occurs at the isoelectric point, with solubility increasing at both acidic and basic pH values [16] [17]. Research has demonstrated that the compound's solubility profile can be estimated across wide pH ranges, providing valuable information for formulation development [16] [17].

Solvent SystemSolubility
WaterPartially soluble
1M Ammonium Hydroxide50 mg/mL
Dimethyl SulfoxideSparingly soluble

Stability Under Various Conditions

The thermal stability of 7-aminodesacetoxycephalosporanic acid is characterized by a melting point of approximately 234°C with decomposition [4] [26]. The compound undergoes thermal decomposition at temperatures around 242°C, indicating limited thermal stability above this threshold [3]. Storage recommendations specify maintaining the compound at room temperature in cool, dark conditions with temperatures preferably below 15°C [3].

Chemical stability studies have revealed that 7-aminodesacetoxycephalosporanic acid is incompatible with strong oxidizing agents [3] [4]. The compound demonstrates stability under normal storage conditions when protected from moisture and excessive heat [3]. In pharmaceutical processing applications, the chemical stability of 7-aminodesacetoxycephalosporanic acid becomes a critical factor in continuous reactor operations, where degradation can occur under prolonged exposure to elevated temperatures [20].

Research has shown that in batch reactor conditions, chemical degradation of 7-aminodesacetoxycephalosporanic acid can be considered negligible, while continuous reactor operations require careful consideration of stability parameters [20]. The compound's stability profile necessitates appropriate storage conditions and handling procedures to maintain chemical integrity [3].

Ionization Constants and Zwitterionic Behavior

7-Aminodesacetoxycephalosporanic acid functions as a zwitterionic molecule with two distinct ionization constants [16] [28]. The first ionization constant (pKa₁) has been determined to be 2.95, corresponding to the deprotonation of the carboxylic acid group [28]. The second ionization constant (pKa₂) is reported as 4.78, associated with the protonation state of the amino group [28].

The isoelectric point of 7-aminodesacetoxycephalosporanic acid has been experimentally determined using electrophoretic methods [16] [17]. Potentiometric titration studies of the zwitterionic form have enabled the calculation of precise ionization constants, providing fundamental data for understanding the compound's behavior in aqueous solutions [16] [17].

Between pH values of 2.95 and 4.78, the zwitterionic form of 7-aminodesacetoxycephalosporanic acid predominates in aqueous solution [28]. This pH-dependent equilibrium between three distinct ionization states significantly influences the compound's solubility, stability, and biological activity [16] [17] [28].

Ionization ParameterValue
pKa₁ (carboxylic acid)2.95
pKa₂ (amino group)4.78
Isoelectric pointDetermined by electrophoretic method
Predominant form pH range2.95 - 4.78 (zwitterion)

Crystallographic Analysis

Monoclinic Crystal System (Space Group P21)

X-ray crystallographic analysis has definitively established that 7-aminodesacetoxycephalosporanic acid crystallizes in the monoclinic crystal system [32]. The space group has been identified as P21, which belongs to the monoclinic system and is characterized by a single two-fold screw axis [32] [33]. This space group designation indicates that the crystal structure possesses specific symmetry elements that govern the three-dimensional arrangement of molecules within the crystal lattice [32].

The monoclinic crystal system is characterized by three vectors of unequal length forming a parallelogram prism, where two pairs of vectors are perpendicular while the third pair forms an angle other than 90° [33]. In the case of 7-aminodesacetoxycephalosporanic acid, this crystal system accommodates the molecular geometry and intermolecular interactions that stabilize the solid-state structure [32].

The P21 space group classification has been confirmed through systematic analysis of X-ray diffraction data, with alternative space groups P2 and P1 being eliminated based on poor agreement between experimental and calculated diffraction patterns [32]. The final refinement statistics strongly support the P21 space group assignment with acceptable reliability factors [32].

Unit Cell Parameters and Dimensions

Precise determination of unit cell parameters for 7-aminodesacetoxycephalosporanic acid has been achieved through X-ray powder diffraction analysis combined with computational crystallography methods [32]. The unit cell dimensions are: a = 13.50 Å, b = 6.01 Å, and c = 5.91 Å [32]. The angular parameters are α = γ = 90.00° and β = 101.96°, consistent with the monoclinic crystal system requirements [32].

The unit cell volume has been calculated as 469.10 ų, accommodating exactly two molecules of 7-aminodesacetoxycephalosporanic acid (Z = 2) [32]. This Z value indicates that the asymmetric unit contains one complete molecule, with the second molecule generated by the crystallographic symmetry operations of the P21 space group [32].

The determination of these unit cell parameters involved optimization through Rietveld refinement methods, ensuring high accuracy in the structural determination [32]. The final reliability factor (Rwp) of 14.95% confirms the quality of the structural model and the accuracy of the reported unit cell dimensions [32].

Unit Cell ParameterValue
a (Å)13.50
b (Å)6.01
c (Å)5.91
α (°)90.00
β (°)101.96
γ (°)90.00
Volume (ų)469.10
Z (molecules per unit cell)2

X-ray Powder Diffraction Patterns

High-resolution X-ray powder diffraction data for 7-aminodesacetoxycephalosporanic acid were collected using an X'Pert Pro MPD diffractometer with monochromatic CuKα₁ radiation (λ = 1.5406 Å) [32]. The diffraction patterns were optimized with a step length of 0.01° (2θ) over an angular range of 5° to 60° (2θ) with a scanning speed of 0.01°/s [32].

The experimental diffraction pattern exhibits strong main peak intensities with clearly defined peak positions, making it suitable for powder indexing and structural analysis [32]. Peak selection procedures involved automatic identification with omission of intensities below 2% of the strongest peak, ensuring high-quality data for crystallographic analysis [32].

Purity

> 95% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Quantity

Milligrams-Grams

XLogP3

-3.1

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

214.04121336 g/mol

Monoisotopic Mass

214.04121336 g/mol

Heavy Atom Count

14

Appearance

Off-White Solid

Melting Point

>225˚C

UNII

ANM3MSM8TN

GHS Hazard Statements

Aggregated GHS information provided by 54 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 3 of 54 companies. For more detailed information, please visit ECHA C&L website;
Of the 2 notification(s) provided by 51 of 54 companies with hazard statement code(s):;
H317 (98.04%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H334 (98.04%): May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

26395-99-3
22252-43-3

Dates

Modify: 2023-08-15
El-Ghaiesh S, Monshi MM, Whitaker P, Jenkins R, Meng X, Farrell J, Elsheikh A, Peckham D, French N, Pirmohamed M, Park BK, Naisbitt DJ: Characterization of the antigen specificity of T-cell clones from piperacillin-hypersensitive patients with cystic fibrosis. J Pharmacol Exp Ther. 2012 Jun;341(3):597-610. doi: 10.1124/jpet.111.190900. Epub 2012 Feb 27. [PMID:22371438]

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